N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyloxyphenyl group and a trifluoroethoxyacetamide moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c17-16(18,19)11-22-10-15(21)20-9-12-5-1-4-8-14(12)23-13-6-2-3-7-13/h1,4-5,8,13H,2-3,6-7,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPHWGNOXQOMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CNC(=O)COCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate:
Introduction of the Trifluoroethoxyacetamide Group:
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
- N-[(2-methoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
- N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Comparison:
- Structural Differences: The presence of different alkoxy groups (methoxy, ethoxy, cyclopentyloxy) affects the compound’s physical and chemical properties.
- Unique Features: N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the cyclopentyloxy group, which may confer distinct steric and electronic effects, influencing its reactivity and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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